Glycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Description

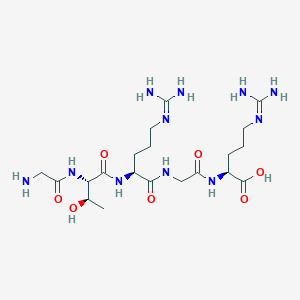

Glycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide characterized by its sequential arrangement of glycine (Gly), L-threonine (Thr), and two residues of N~5~-(diaminomethylidene)-L-ornithine (Orn(diaminomethylidene)). The N~5~-(diaminomethylidene) modification introduces a guanidino group at the δ-nitrogen of ornithine, structurally analogous to arginine’s guanidino side chain.

Properties

CAS No. |

647375-76-6 |

|---|---|

Molecular Formula |

C20H39N11O7 |

Molecular Weight |

545.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C20H39N11O7/c1-10(32)15(31-13(33)8-21)17(36)30-11(4-2-6-26-19(22)23)16(35)28-9-14(34)29-12(18(37)38)5-3-7-27-20(24)25/h10-12,15,32H,2-9,21H2,1H3,(H,28,35)(H,29,34)(H,30,36)(H,31,33)(H,37,38)(H4,22,23,26)(H4,24,25,27)/t10-,11+,12+,15+/m1/s1 |

InChI Key |

STBFVPCGXJLXNS-YXMPFFBPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with N~5~-(Diaminomethylidene)-L-Ornithine Moieties

Tuftsin (L-Threonyl-L-Lysyl-L-Prolyl-N~5~-(diaminomethylidene)-L-ornithine)

- Structural Similarities: Both compounds contain Thr and Orn(diaminomethylidene). Tuftsin’s sequence (Thr-Lys-Pro-Orn(diaminomethylidene)) shares a Thr-Orn(diaminomethylidene) motif but lacks the Gly linker and second Orn(diaminomethylidene) residue present in the target compound.

- Functional Role: Tuftsin is a natural immunostimulatory tetrapeptide, whereas the target compound’s extended structure may enhance binding affinity for cationic transport proteins or proteases .

L-Glutaminyl-L-Seryl-L-Leucyl-L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine (CAS 651357-03-8)

- Structural Features : This pentapeptide substitutes Thr and Gly with glutamine (Gln), serine (Ser), leucine (Leu), and phenylalanine (Phe). The presence of hydrophobic residues (Leu, Phe) contrasts with the target compound’s smaller, polar Gly and Thr residues.

- Molecular Data: Molecular formula C₂₉H₄₇N₉O₈ (MW: 649.75 g/mol) vs.

Nα-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine

- Modifications: Features a benzoyl group at the α-amino position of Orn(diaminomethylidene), simplifying the structure compared to the target peptide.

- Applications: Used as a biochemical reagent, highlighting the versatility of Orn(diaminomethylidene) in synthetic modifications .

Amiloride Analogues with Diaminomethylidene Groups

EIPA (3-Amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide)

- Structural Divergence: A non-peptidic small molecule with a pyrazine core. Shares the diaminomethylidene group but lacks amino acid backbones.

- Functional Overlap: Inhibits sodium-hydrogen exchangers (NHEs) via competitive binding, suggesting that the target compound’s guanidino groups may similarly interact with ion channels .

Physicochemical and Functional Comparison

Table 1: Key Properties of Comparable Compounds

Key Observations:

Size and Complexity: The target compound’s peptide backbone and dual guanidino groups distinguish it from smaller analogues like Tuftsin or EIPA.

Functional Versatility: The guanidino group’s presence across all compounds underscores its role in charge-based interactions, though biological outcomes vary (e.g., immune response vs. ion transport).

Stereochemical Considerations : highlights rigorous stereochemical analysis (e.g., 1R, 2R, 4S configurations) for related peptides, suggesting similar precision is required for the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.